molecular formula C12H14O3 B1583830 6,7-Dimethoxy-2-tetralone CAS No. 2472-13-1

6,7-Dimethoxy-2-tetralone

Cat. No. B1583830
CAS RN: 2472-13-1
M. Wt: 206.24 g/mol
InChI Key: KJPMWVKPVCVZNK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-tetralone is a chemical compound with the molecular formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da . It is used in laboratory chemicals .


Synthesis Analysis

6,7-Dimethoxy-2-tetralone is a starting material for many dopaminergic compounds. Its utility has been recorded in the synthesis of natural alkaloids, cyclic amino acids, and as novel antagonists . An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone has been described .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2-tetralone is represented by the formula C12H14O3 . It has an average mass of 206.238 Da and a monoisotopic mass of 206.094299 Da .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-2-tetralone has a molecular weight of 206.24 . It has a melting point of 87-89 °C (lit.) .

Scientific Research Applications

Synthesis of Dopamine Agonists

6,7-Dimethoxy-2-tetralone: is used in the preparation of compounds that act as dopamine agonists . These are crucial in the treatment of Parkinson’s disease and other dopamine-related disorders. The compound serves as a starting material for synthesizing dihydrexidine , a highly potent and selective agonist of the dopamine D1 receptor .

Development of Antidepressants

This tetralone derivative is a key intermediate in the synthesis of novel antidepressants, specifically α-2-antagonists and norepinephrine uptake inhibitors . Such compounds are significant in the management of depression and related mood disorders.

Creation of TRPV1 Antagonists

Researchers have utilized 6,7-Dimethoxy-2-tetralone in the synthesis of novel antagonists of the human TRPV1 , a receptor involved in the transmission and modulation of pain, as well as in the regulation of body temperature.

Production of Natural Alkaloids

The compound is instrumental in the synthesis of natural alkaloids . Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and have pronounced physiological actions on humans.

Synthesis of Cyclic Amino Acids

Cyclic amino acids, which have applications in medicinal chemistry and drug design, can be synthesized using 6,7-Dimethoxy-2-tetralone as a precursor . These compounds can serve as building blocks for peptides and have potential therapeutic properties.

Elaboration to Anti-inflammatory Agents

6,7-Dimethoxy-2-tetralone: has been used as a precursor for the synthesis of naphthols with anti-inflammatory activity . Anti-inflammatory agents are essential in the treatment of various chronic diseases, including arthritis and cardiovascular diseases.

Safety and Hazards

6,7-Dimethoxy-2-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPMWVKPVCVZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)CCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346127
Record name 6,7-Dimethoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-tetralone

CAS RN

2472-13-1
Record name 6,7-Dimethoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 6,7-Dimethoxy-2-tetralone considered a valuable compound in organic synthesis?

A1: 6,7-Dimethoxy-2-tetralone serves as a crucial starting point for creating various dopaminergic compounds. These compounds play a significant role in researching and developing treatments for conditions influenced by dopamine activity in the brain. []

Q2: Are there efficient synthetic routes for producing 6,7-Dimethoxy-2-tetralone?

A2: Yes, several methods have been developed. One practical and cost-effective approach utilizes 3,4-dimethoxyphenylacetic acid as the starting material. This method involves a series of reactions including iodination, Heck cross-coupling, hydrogenation, Dieckmann condensation, and decarboxylation to yield 6,7-Dimethoxy-2-tetralone. [] A distinct approach outlines the transformation of 6-methoxytetralin into 6,7-Dimethoxy-2-tetralone. []

Q3: What are the potential applications of 6,7-Dimethoxy-2-tetralone beyond its use in synthesizing dopaminergic compounds?

A3: Research suggests that 6,7-Dimethoxy-2-tetralone, identified as a secondary metabolite in Eichhornia crassipes (water hyacinth) and potentially other plant sources, possesses bioactive properties. [, ] Further investigation into these properties could reveal additional applications in areas such as pharmaceuticals or agricultural chemistry.

Q4: Has 6,7-Dimethoxy-2-tetralone been studied in the context of its potential environmental impact?

A4: While specific data on the environmental impact and degradation of 6,7-Dimethoxy-2-tetralone is limited, its presence as a secondary metabolite in plants like Eichhornia crassipes suggests a potential role in natural ecosystems. [] Further research is needed to assess its long-term effects and any necessary mitigation strategies.

Q5: Are there analytical techniques used to characterize and quantify 6,7-Dimethoxy-2-tetralone?

A5: While specific analytical methods are not detailed within the provided research excerpts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify 6,7-Dimethoxy-2-tetralone within plant extracts. [, ] This suggests the applicability of standard analytical chemistry techniques for characterizing and quantifying this compound.

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